1-Cbz-1,8-diazaspiro[4.5]decane
Overview
Description
1-Cbz-1,8-diazaspiro[4.5]decane is a chemical compound with the molecular formula C16H22N2O2 . It is often used in research and development .
Synthesis Analysis
The synthesis of 1-Cbz-1,8-diazaspiro[4.5]decane involves several steps. One method involves the reaction of unactivated yne-en-ynes with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 to afford diazaspiro [4.5]decane with exocyclic double bonds . This domino reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .Scientific Research Applications
Supramolecular Arrangements
Research on cyclohexane-5-spirohydantoin derivatives, including compounds similar to 1-Cbz-1,8-diazaspiro[4.5]decane, shows significant implications in supramolecular chemistry. The study by Graus et al. (2010) explored the molecular and crystal structures of various derivatives, highlighting the role of substituents in supramolecular arrangements and their impact on the formation of dimers and ribbons in crystal structures (Graus et al., 2010).
Crystallographic Analysis
Rohlíček et al. (2010) analyzed the crystal structure of a related compound, noting its two connected rings and the implications for molecular interactions. This study provides insight into the molecular geometry and intermolecular hydrogen bonding that could be relevant for 1-Cbz-1,8-diazaspiro[4.5]decane (Rohlíček et al., 2010).
NMR Analysis for Stereochemistry
Guerrero-Alvarez et al. (2004) conducted an in-depth NMR analysis on various diazaspiro[4.5]decanes. Their research into the relative stereochemistry and characterization of isomers provides a foundation for understanding the structural nuances of compounds like 1-Cbz-1,8-diazaspiro[4.5]decane (Guerrero-Alvarez et al., 2004).
Novel Synthesis Pathways
The work of Jenkins et al. (2009) on novel spiro scaffolds, inspired by bioactive natural products, offers insights into the synthesis of 1-Cbz-1,8-diazaspiro[4.5]decane. They detail robust synthesis methods and potential applications for drug discovery (Jenkins et al., 2009).
Spirohydantoin Derivatives and Fluorination Effects
Research by Simić et al. (2021) on spirohydantoin derivatives, closely related to 1-Cbz-1,8-diazaspiro[4.5]decane, explores the effects of fluorination on molecular interactions. Their findings on hydrogen-bonded synthon formation and the impact of fluorination provide valuable insights into molecular engineering and design (Simić et al., 2021).
Spiro[4.5]decane Derivatives in Pharmacology
Research by Kossakowski et al. (1998) on diazaspiro[4.5]decane derivatives with potential anxiolytic activity underscores the pharmacological relevance of this class of compounds. Their synthesis and receptor binding studies highlight the potential for developing new anxiolytics based on the structural framework of 1-Cbz-1,8-diazaspiro[4.5]decane (Kossakowski et al., 1998).
properties
IUPAC Name |
benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-13-14-5-2-1-3-6-14)18-12-4-7-16(18)8-10-17-11-9-16/h1-3,5-6,17H,4,7-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSIDMYREVHKMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)N(C1)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cbz-1,8-diazaspiro[4.5]decane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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